molecular formula C32H52N2O2 B14301980 4,5-Bis(dodecyloxy)phthalonitrile CAS No. 114364-56-6

4,5-Bis(dodecyloxy)phthalonitrile

Cat. No.: B14301980
CAS No.: 114364-56-6
M. Wt: 496.8 g/mol
InChI Key: GPFIBHBLYCONNS-UHFFFAOYSA-N
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Description

4,5-Bis(dodecyloxy)phthalonitrile is a phthalonitrile derivative characterized by the presence of two dodecyloxy groups attached to the 4 and 5 positions of the phthalonitrile ring. This compound is of interest due to its unique structural properties, which make it suitable for various applications in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(dodecyloxy)phthalonitrile typically involves the nucleophilic substitution reaction of 4,5-dichlorophthalonitrile with dodecanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4,5-Dichlorophthalonitrile+2DodecanolK2CO3,DMF,RefluxThis compound+2HCl\text{4,5-Dichlorophthalonitrile} + 2 \text{Dodecanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} + 2 \text{HCl} 4,5-Dichlorophthalonitrile+2DodecanolK2​CO3​,DMF,Reflux​this compound+2HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(dodecyloxy)phthalonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The dodecyloxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Cyclization Reactions: It can form phthalocyanine derivatives through cyclotetramerization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve the use of polar aprotic solvents and bases.

    Cyclization Reactions: Metal salts such as zinc acetate or copper chloride are used as catalysts, with the reaction carried out at elevated temperatures.

Major Products

    Phthalocyanine Derivatives: These are formed through cyclotetramerization and are of significant interest due to their electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(dodecyloxy)phthalonitrile primarily involves its ability to form stable phthalocyanine complexes. These complexes exhibit unique electronic properties due to the extended conjugation and the presence of metal centers. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(hexyloxy)phthalonitrile
  • 4,5-Bis(octyloxy)phthalonitrile
  • 4,5-Bis(decyloxy)phthalonitrile

Uniqueness

4,5-Bis(dodecyloxy)phthalonitrile is unique due to the length of its dodecyloxy chains, which impart distinct solubility and aggregation properties compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high solubility and stability in organic solvents .

Properties

CAS No.

114364-56-6

Molecular Formula

C32H52N2O2

Molecular Weight

496.8 g/mol

IUPAC Name

4,5-didodecoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C32H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-35-31-25-29(27-33)30(28-34)26-32(31)36-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

GPFIBHBLYCONNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCCCCCC

Origin of Product

United States

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